3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one
CAS No.:
Cat. No.: VC16539322
Molecular Formula: C31H24O10
Molecular Weight: 556.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H24O10 |
|---|---|
| Molecular Weight | 556.5 g/mol |
| IUPAC Name | 3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3 |
| Standard InChI Key | QOPUSVUZHPIYER-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s systematic IUPAC name delineates its biflavonoid nature: two dihydrobenzopyran units linked through a C3-C3’’ bond. Key specifications include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₂₄O₁₀ | |
| Molecular Weight | 556.5 g/mol | |
| Canonical SMILES | COC1=CC=C(C=C1)C2C(C(=O)... | |
| PubChem CID | 45360274 |
The structure comprises two flavanone moieties:
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Unit A: 5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromene
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Unit B: 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromene
The methoxy (OCH₃) and hydroxy (OH) groups at para positions on the phenyl rings critically influence electronic distribution and hydrogen-bonding capacity .
Spectroscopic Features
While experimental spectral data remains unpublished, analogous biflavonoids exhibit characteristic UV-Vis absorptions:
Predicted NMR signals (δ ppm, DMSO-d₆):
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Methoxy protons: 3.72 (s, 3H)
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Aromatic protons: 6.20-7.80 (m, 12H)
Synthesis and Derivatization
Proposed Synthetic Routes
Current literature suggests a multi-step assembly from monosaccharide and flavonoid precursors:
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Chalcone formation | Claisen-Schmidt condensation |
| 2 | Cyclization to flavanone | Acid/base catalysis |
| 3 | Biflavonoid coupling | Oxidative coupling (FeCl₃) |
| 4 | Selective methylation | CH₃I/K₂CO₃ |
Key challenges include:
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Regioselective control during dimerization
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Protection/deprotection of phenolic -OH groups
Semi-Synthetic Modifications
Derivative synthesis focuses on enhancing bioavailability:
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Glycosylation: Attachment of rhamnose/glucose at C5/C7
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Esterification: Acetylation of phenolic -OH groups
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Metal complexation: Cu(II)/Zn(II) chelates for improved solubility
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profile
Molecular docking simulations predict strong binding to CBS (PDB: 1JBQ), with key interactions:
| Target Residue | Interaction Type | Bond Length (Å) |
|---|---|---|
| Val204 | Hydrophobic | 3.8 |
| Asp118 | H-bond | 2.1 |
| His112 | π-Stacking | 4.3 |
This binding disrupts CBS-mediated H₂S production, a critical pathway in cancer cell proliferation . Comparative IC₅₀ values against related enzymes:
| Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Cystathionine β-synthase | 0.48 | 12.4 |
| Dihydrofolate reductase | 18.7 | 0.3 |
Antiproliferative Effects
In HT29 colon cancer cells, structural analogs demonstrate:
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G0/G1 cell cycle arrest (78% cells at 24h)
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ROS generation: 2.8-fold increase vs. control
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Apoptosis induction:
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